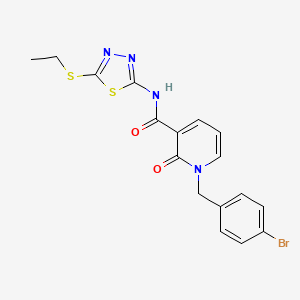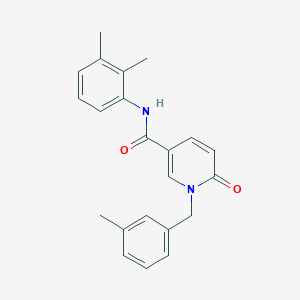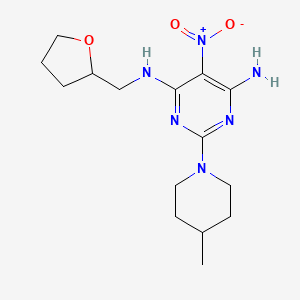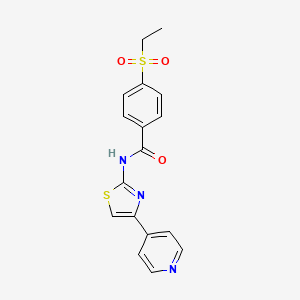
N,N,6-trimethyl-2-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,6-trimetil-2-(4-(m-tolilsulfonil)piperazin-1-il)pirimidin-4-amina es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto presenta un núcleo de pirimidina sustituido con un anillo de piperazina, que está modificado adicionalmente con un grupo tolilsulfonil. La presencia de múltiples grupos funcionales lo convierte en una molécula versátil para reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N,N,6-trimetil-2-(4-(m-tolilsulfonil)piperazin-1-il)pirimidin-4-amina generalmente implica múltiples pasos. Un método común incluye la reacción de un derivado de pirimidina con un derivado de piperazina en condiciones controladas. La reacción a menudo está catalizada por una base como la diisopropiletilamina y puede requerir solventes como metanol o diclorometano .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar síntesis a gran escala utilizando reactores automatizados. El proceso incluiría el control preciso de la temperatura, la presión y el tiempo de reacción para garantizar un alto rendimiento y pureza. El uso de técnicas avanzadas de purificación como la cromatografía y la cristalización también es común en entornos industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
N,N,6-trimetil-2-(4-(m-tolilsulfonil)piperazin-1-il)pirimidin-4-amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar oxígeno o agregar átomos de hidrógeno.
Sustitución: Esta reacción puede reemplazar un grupo funcional con otro.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Reactivos como halógenos (cloro, bromo) o nucleófilos (aminas, alcoholes).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes .
Aplicaciones Científicas De Investigación
N,N,6-trimetil-2-(4-(m-tolilsulfonil)piperazin-1-il)pirimidin-4-amina tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N,N,6-trimetil-2-(4-(m-tolilsulfonil)piperazin-1-il)pirimidin-4-amina implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. El compuesto puede modular la actividad de estos objetivos, lo que lleva a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
N-butil-2,2,6,6-tetrametil-4-piperidinamina: Similar en estructura pero con diferentes grupos funcionales.
2,6-dicloro-N,N-dimetilpiridin-4-amina: Comparte el núcleo de piridina pero tiene diferentes sustituyentes.
Unicidad
N,N,6-trimetil-2-(4-(m-tolilsulfonil)piperazin-1-il)pirimidin-4-amina es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C18H25N5O2S |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
N,N,6-trimethyl-2-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H25N5O2S/c1-14-6-5-7-16(12-14)26(24,25)23-10-8-22(9-11-23)18-19-15(2)13-17(20-18)21(3)4/h5-7,12-13H,8-11H2,1-4H3 |
Clave InChI |
KZGYBLGYXGXQEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11254157.png)

![N-(4-fluorophenyl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11254171.png)

![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B11254178.png)
![3-cyclohexyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11254181.png)
![(Z)-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B11254186.png)



![2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11254206.png)
![N-(3-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11254214.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B11254217.png)

